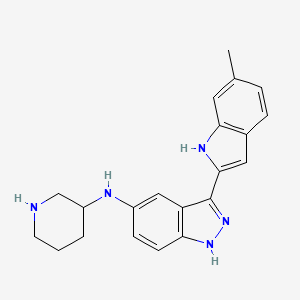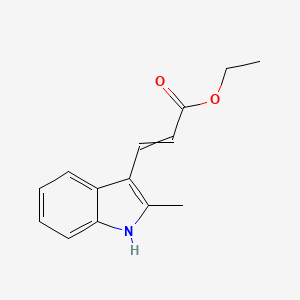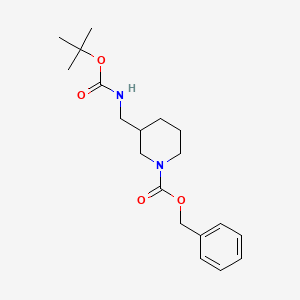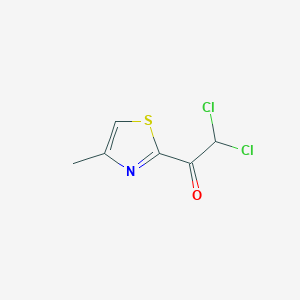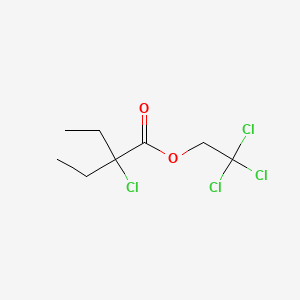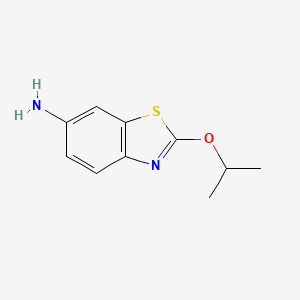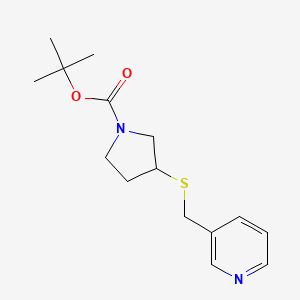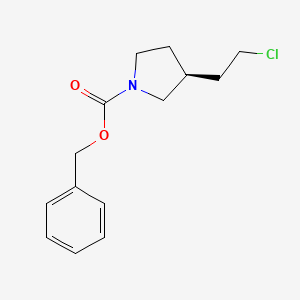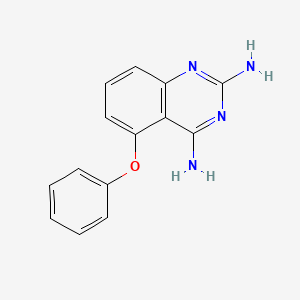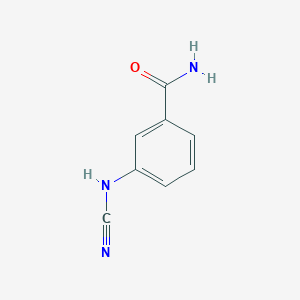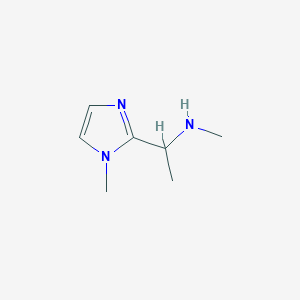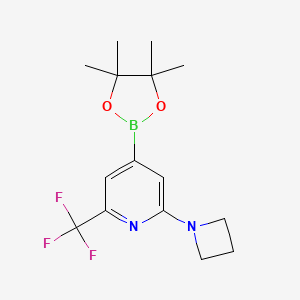![molecular formula C20H31N3O B13950741 2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one is a complex organic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core followed by the introduction of the amino and benzyl groups. The reaction conditions often include the use of strong bases and solvents such as toluene or dichloromethane. The final product is usually purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques. The use of catalysts and high-throughput screening methods can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, dichloromethane, ethanol.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines .
科学研究应用
2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a selective inhibitor of enzymes such as TYK2/JAK1, which are involved in inflammatory diseases.
Pharmacology: The compound is explored for its anti-inflammatory and anti-cancer properties, particularly in the inhibition of necroptosis pathways.
Biology: It is used in studies related to cell signaling and apoptosis.
作用机制
The mechanism of action of 2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one involves the inhibition of specific enzymes and pathways:
相似化合物的比较
Similar Compounds
8-Benzyl-2,8-diazaspiro[4.5]decan-1-one: Shares a similar spirocyclic structure but lacks the amino and methylbutanone groups.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains oxygen atoms in the spirocyclic core, offering different chemical properties.
1-(4-Morpholinylcarbonyl)-6-azaspiro[2.5]octane: Features a smaller spirocyclic ring and different functional groups.
Uniqueness
The uniqueness of 2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted drug design and other advanced research applications .
属性
分子式 |
C20H31N3O |
|---|---|
分子量 |
329.5 g/mol |
IUPAC 名称 |
2-amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C20H31N3O/c1-16(2)18(21)19(24)23-13-10-20(15-23)8-11-22(12-9-20)14-17-6-4-3-5-7-17/h3-7,16,18H,8-15,21H2,1-2H3 |
InChI 键 |
LRUQBKTUXDPGBH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)
